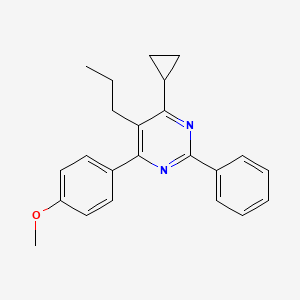
2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine (PMPCP) is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and carbon atoms. It is a synthetic compound that has been studied for its potential applications in various fields due to its unique structure. PMPCP has a wide range of applications, from being used as a reagent for organic synthesis to being used as a ligand for medicinal chemistry. Its unique structure and properties make it an attractive target for further research and development.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine is still under investigation, however, it is believed to act as an inhibitor of protein tyrosine kinases. This inhibition is thought to occur through the binding of the compound to the active site of the enzyme, resulting in the inhibition of its activity. In addition, this compound is thought to interact with other proteins and lipids, resulting in further inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, however, it has been shown to have potential as an inhibitor of protein tyrosine kinases. In addition, this compound has been shown to interact with other proteins and lipids, resulting in further inhibition of the enzyme’s activity. Furthermore, this compound has been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine in laboratory experiments include its availability, its low cost, and its high yield of product. In addition, this compound is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound is known to be toxic in high concentrations and should be handled with care in the laboratory.
Orientations Futures
The potential applications of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of this compound and its derivatives, as well as the exploration of its potential applications in biochemistry and pharmacology. In addition, further research could focus on the development of new inhibitors of protein tyrosine kinases, as well as the development of new drugs for the treatment of various diseases. Finally, further research could focus on the development of new methods for the detection and quantification of this compound in biological samples.
Méthodes De Synthèse
2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine can be synthesized from a variety of starting materials. The most common route involves the reaction of 4-methoxyphenylmagnesium bromide with 2-phenyl-5-propyl-6-cyclopropylpyrimidine. This reaction is typically carried out in an inert atmosphere and yields this compound in high yields. Other methods for the synthesis of this compound involve the use of other reagents such as sodium hydride, lithium diisopropylamide, or sodium iodide, as well as the use of solvents such as dimethylformamide or dimethylsulfoxide.
Applications De Recherche Scientifique
2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine has been studied for its potential applications in various fields. It has been used as a reagent for organic synthesis and as a ligand for medicinal chemistry. In addition, this compound has been studied for its potential applications in biochemistry and pharmacology. It has been shown to have potential as an inhibitor of protein tyrosine kinases, as well as having potential applications in the treatment of various diseases, including cancer and Alzheimer’s disease.
Propriétés
IUPAC Name |
4-cyclopropyl-6-(4-methoxyphenyl)-2-phenyl-5-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-3-7-20-21(16-10-11-16)24-23(18-8-5-4-6-9-18)25-22(20)17-12-14-19(26-2)15-13-17/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSGVVKVNUWCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(N=C1C2CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


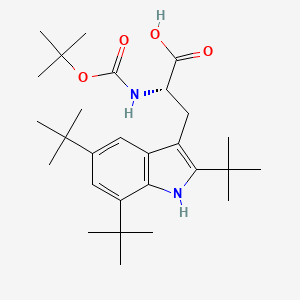
![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)

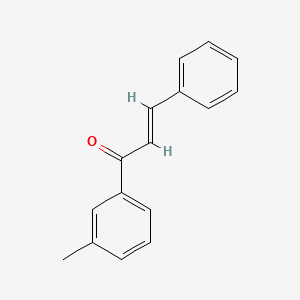
![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)
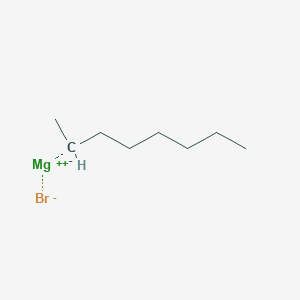
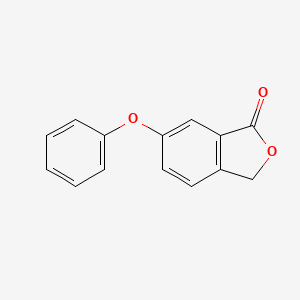
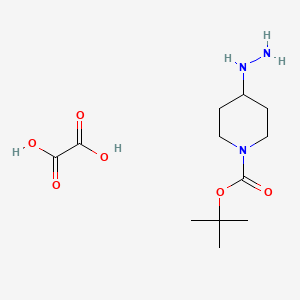
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)
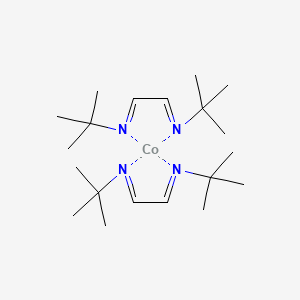
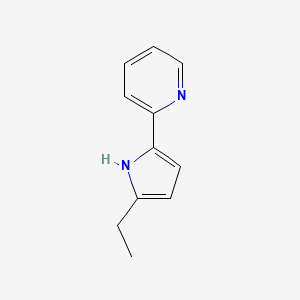
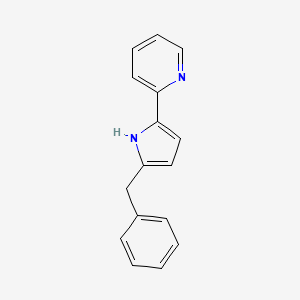
![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)